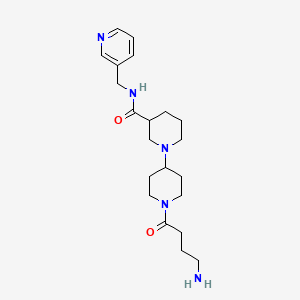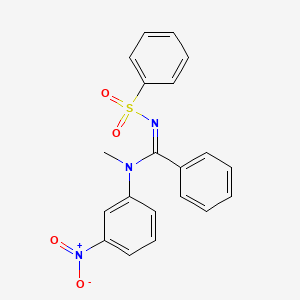![molecular formula C17H14N2O3S B5377826 2-[(1,3-benzodioxol-5-ylmethyl)thio]-3-methyl-4(3H)-quinazolinone](/img/structure/B5377826.png)
2-[(1,3-benzodioxol-5-ylmethyl)thio]-3-methyl-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1,3-benzodioxol-5-ylmethyl)thio]-3-methyl-4(3H)-quinazolinone is a chemical compound that has attracted the attention of researchers due to its potential applications in drug development. The compound is a derivative of quinazoline, a class of compounds that have been extensively studied for their pharmacological properties.
Mechanism of Action
The mechanism of action of 2-[(1,3-benzodioxol-5-ylmethyl)thio]-3-methyl-4(3H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. The compound has been shown to inhibit the activity of protein kinases, which are enzymes that play a key role in cell signaling and regulation. By inhibiting these enzymes, the compound can prevent the growth and proliferation of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(1,3-benzodioxol-5-ylmethyl)thio]-3-methyl-4(3H)-quinazolinone have been studied in various cell lines and animal models. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which can help to prevent the spread of the disease. In addition, the compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. The compound has also been shown to have neuroprotective effects, which may make it a potential treatment for neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(1,3-benzodioxol-5-ylmethyl)thio]-3-methyl-4(3H)-quinazolinone in lab experiments is that it has been shown to have high potency and selectivity for certain targets, which can make it a useful tool for studying specific signaling pathways and enzymes. However, one limitation of using the compound is that it can be toxic to cells at high concentrations, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 2-[(1,3-benzodioxol-5-ylmethyl)thio]-3-methyl-4(3H)-quinazolinone. One area of interest is the development of analogs of the compound that have improved potency and selectivity for specific targets. Another area of interest is the investigation of the compound's potential as a treatment for other diseases, such as autoimmune disorders and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.
Synthesis Methods
The synthesis of 2-[(1,3-benzodioxol-5-ylmethyl)thio]-3-methyl-4(3H)-quinazolinone involves the reaction of 3-methyl-4(3H)-quinazolinone with 1,3-benzodioxole-5-methylthiol in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The yield of the reaction is typically high, and the purity of the product can be improved through recrystallization.
Scientific Research Applications
2-[(1,3-benzodioxol-5-ylmethyl)thio]-3-methyl-4(3H)-quinazolinone has been the subject of several scientific studies due to its potential applications in drug development. The compound has been shown to have anticancer properties, and it has been investigated as a potential treatment for various types of cancer, including breast cancer, lung cancer, and leukemia. In addition, the compound has been studied for its potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethylsulfanyl)-3-methylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-19-16(20)12-4-2-3-5-13(12)18-17(19)23-9-11-6-7-14-15(8-11)22-10-21-14/h2-8H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVIINRFNCLMFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N=C1SCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-pyridinylmethyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B5377745.png)


![4-butoxy-N-(1-{[(2-hydroxyethyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B5377777.png)

![3-(methylthio)-N-((1S*,2R*)-2-{[1-(2-pyrazinylcarbonyl)-4-piperidinyl]amino}cyclobutyl)propanamide](/img/structure/B5377789.png)
![N-{2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-2-oxoethyl}-2-methylpropanamide](/img/structure/B5377791.png)
![N-{[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N,N'-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B5377811.png)
![5-(dimethylamino)-2-[2-(2-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5377813.png)
![2-{2-[(4-methoxyphenyl)amino]-1-propen-1-yl}-3,4-diphenyl-1,3-thiazol-3-ium bromide](/img/structure/B5377831.png)
![N-[2-oxo-2-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethyl]urea](/img/structure/B5377834.png)
![4-(cyclopropylmethyl)-1-[(4-ethyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5377836.png)
![2-methyl-N-{1-[4-(1-piperidinyl)phenyl]ethyl}propanamide](/img/structure/B5377839.png)
![(3aR*,7aS*)-5-methyl-2-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5377841.png)